(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a crucial intermediate in the synthesis of Ibrutinib [, , ]. Ibrutinib, also known by its chemical name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK plays a critical role in B cell receptor signaling, making it a valuable target for treating B cell malignancies and autoimmune diseases [, , ].
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound known for its role as a selective inhibitor of Bruton's tyrosine kinase, an important target in the treatment of various B-cell malignancies. This compound is also recognized by its CAS number 1022150-12-4 and has a molecular formula of C22H22N6O, with a molecular weight of 386.45 g/mol .
This compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are bicyclic structures that exhibit significant biological activity. It is often synthesized for research purposes and has implications in medicinal chemistry, particularly in the development of therapies for cancer and autoimmune diseases .
The synthesis of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
The synthesis can be complex due to the need for chiral resolution and the management of protecting groups.
The molecular structure of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
Nc1ncnc2c1c(nn2[C@@H]3CCCNC3)c4ccc(Oc5ccccc5)cc4
, indicating the specific arrangement of atoms and bonds .The compound's stereochemistry is crucial for its biological activity, particularly the (R) configuration at the piperidine nitrogen.
The compound undergoes various chemical reactions that are essential for its synthesis and potential modifications:
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts primarily as an inhibitor of Bruton's tyrosine kinase. The mechanism involves:
This mechanism underlies its therapeutic potential in treating various hematological malignancies.
The physical properties of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as light and temperature.
This compound has significant applications in scientific research, particularly in:
The chiral (R)-piperidin-3-yl moiety is synthesized through stereocontrolled methods to ensure enantiomeric purity. Industrial-scale routes employ Mitsunobu reactions for chiral inversion, utilizing (S)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine as a starting material. Key process parameters include:
This approach achieves 85% yield and >95% enantiomeric excess (ee) when coupled with crystallization purification (ethanol/water system). Chiral integrity is maintained through minimized epimerization risk at low-temperature processing [3] [6].
Table 1: Mitsunobu Reaction Optimization Parameters
Parameter | Condition | Impact on Yield/ee |
---|---|---|
Azodicarboxylate | DIAD (3 eq) | Prevents racemization |
Solvent | Anhydrous THF | 85% yield vs 68% in DCM |
Temperature | 15-25°C | >95% ee maintenance |
Purification | Ethanol/water crystallization | Purity >95% (HPLC) |
The heterocyclic core is constructed via cyclocondensation between 5-amino-1H-pyrazole-4-carbonitrile derivatives and formamidine acetate. Critical process controls include:
This sequence delivers the 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate with >90% HPLC purity, confirmed via LC-MS analysis (m/z calcd for C₉H₁₁N₆: 227.10; found: 227.09) [1] [3].
Introduction of the 4-phenoxyphenyl group at C3 employs transition-metal-catalyzed cross-coupling:
Large-scale processes prefer sequential coupling: First, phenoxyphenyl boronic acid is Suzuki-coupled to 4-chloro precursor, followed by amination. This avoids steric hindrance issues encountered during direct pyrazole nitrogen functionalization. Reaction monitoring via TLC (dichloromethane:ethyl acetate = 5:3) ensures complete conversion before isolation by anti-solvent crystallization [4] [6].
Table 2: Phenoxyphenyl Coupling Method Comparison
Method | Catalyst System | Temperature | Yield | Advantage |
---|---|---|---|---|
Ullmann Etherification | CuI/1,10-phenanthroline | 110°C | 78% | Low catalyst cost |
Buchwald C-N Coupling | Pd₂(dba)₃/XPhos | 90°C | 92% | Superior functional tolerance |
Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | 80°C | 85% | Boronic acid availability |
Chiral purity maintenance during final assembly employs:
These methods prevent racemization during the high-temperature cyclization steps (150-160°C) required for core formation. Final purification via preparative HPLC (chiral OJ-H column) verifies enantiopurity to >99%, essential for pharmaceutical impurity applications [2] [4].
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 519-63-1
CAS No.: